molecular formula C13H20N2O2 B7512611 5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide

5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide

Cat. No. B7512611
M. Wt: 236.31 g/mol
InChI Key: MFYJQGSUGZFSON-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide, also known as EFMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFMC is a furanocarboxamide derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and pain.

Scientific Research Applications

5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and pain. 5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties that can reduce inflammation and pain.

Mechanism of Action

5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, 5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide induces apoptosis by activating caspase-3 and -9 and inhibiting Bcl-2 expression. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Inflammation and pain are reduced through the inhibition of COX-2 and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide has been shown to have minimal toxicity and side effects in animal studies. It is rapidly absorbed and metabolized in the liver, and its metabolites are excreted in the urine. 5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide has also been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of central nervous system disorders.

Advantages and Limitations for Lab Experiments

5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and its structure can be easily modified to optimize its therapeutic properties. However, 5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide has some limitations, including its low solubility in water and its potential instability under certain conditions.

Future Directions

For 5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide research include optimizing its structure to enhance its therapeutic properties, investigating its potential for the treatment of central nervous system disorders, and conducting clinical trials to evaluate its safety and efficacy in humans. Additionally, 5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide can be used as a starting point for the development of new furanocarboxamide derivatives with enhanced therapeutic properties.

Synthesis Methods

5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide can be synthesized through a multi-step process that involves the reaction of furan-2-carboxylic acid with 1-methylpiperidine and ethyl chloroformate. The resulting product is then purified through column chromatography to obtain 5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide in a high yield and purity.

properties

IUPAC Name

5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-11-4-5-12(17-11)13(16)14-10-6-8-15(2)9-7-10/h4-5,10H,3,6-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYJQGSUGZFSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide

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